N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine
Description
N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine (C₅₆H₄₄N₂; molecular weight: 744.96 g/mol) is a bianthracene-based diamine derivative with four para-tolyl groups substituted at the nitrogen atoms of the anthracene moieties. This compound is notable for its applications in organic electronics, particularly as a charge-transport or emissive layer material in organic light-emitting diodes (OLEDs) . Key properties include:
Properties
Molecular Formula |
C56H44N2 |
|---|---|
Molecular Weight |
745.0 g/mol |
IUPAC Name |
10-[10-(4-methyl-N-(4-methylphenyl)anilino)anthracen-9-yl]-N,N-bis(4-methylphenyl)anthracen-9-amine |
InChI |
InChI=1S/C56H44N2/c1-37-21-29-41(30-22-37)57(42-31-23-38(2)24-32-42)55-49-17-9-5-13-45(49)53(46-14-6-10-18-50(46)55)54-47-15-7-11-19-51(47)56(52-20-12-8-16-48(52)54)58(43-33-25-39(3)26-34-43)44-35-27-40(4)28-36-44/h5-36H,1-4H3 |
InChI Key |
MHDPSZLABGCAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)N(C9=CC=C(C=C9)C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine typically involves the reaction of 9,9’-bianthracene-10,10’-diamine with p-tolyl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to maximize yield and minimize impurities. Advanced techniques such as chromatography and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions where the p-tolyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted bianthracenes .
Scientific Research Applications
N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural Analogues in the Bianthracene-Diamine Family
A comparative analysis of key derivatives is provided below:
Table 1: Physicochemical Properties of Bianthracene-Diamine Derivatives
Key Observations
(a) Substituent Effects on Thermal Stability
- The bulky para-tolyl groups likely enhance rigidity and reduce molecular mobility, delaying decomposition .
- In contrast, ethylenediamine derivatives (e.g., N,N'-bis(4-benzylphthalazin-1-yl)ethane-1,2-diamine) show lower melting points (e.g., 250–340°C), highlighting the advantage of aromatic substituents in bianthracene systems .
(b) Optoelectronic Performance
- Absorption and Emission :
- The target compound and BA-TAD share identical absorption maxima (257 nm), but the para-tolyl substitution in the former red-shifts PL emission from 518 nm (BA-TAD) to 546 nm. This is attributed to the electron-donating methyl groups in para-tolyl, which stabilize excited states and reduce bandgap energy .
- BA-NPB, with naphthalenyl substituents, shows a significant blue shift (λ_em = 441 nm), indicating stronger π-conjugation disruption compared to phenyl/tolyl groups .
OLED Performance
- The target compound’s high PL efficiency (546 nm) aligns with green-emitting OLED requirements. Its thermal stability ensures longevity in devices operated at elevated temperatures .
- BA-TAD (518 nm emission) has been utilized in blue-emitting layers, but its lower thermal stability limits use in high-temperature applications .
Comparative Limitations
- Solubility : The para-tolyl groups reduce solubility in common solvents (e.g., CH₂Cl₂), complicating solution-processing methods. BA-NPB, with naphthalenyl groups, shows better solubility but inferior thermal performance .
- Cost : Para-tolyl-substituted derivatives are costlier to synthesize than phenyl analogues due to multi-step functionalization .
Biological Activity
N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine is a compound that has garnered attention in the fields of organic electronics and potential biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C56H44N2
- Molecular Weight : 744.96 g/mol
- CAS Number : 223735-62-4
- Purity : >97%
- UV Absorption : 257 nm (in THF)
- Photoluminescence : 398 nm (in THF) .
This compound exhibits potential biological activity primarily through its interaction with cellular pathways involved in cancer progression. Its structure allows it to function as a potent fluorescent dye, which can be utilized in various biological imaging techniques and therapeutic applications.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound may possess significant anticancer properties. For example, N-substituted acridone derivatives were shown to inhibit AKT kinase activity in breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating IC50 values as low as 4.72 μM . The ability of such compounds to target critical signaling pathways highlights the potential of bianthracene derivatives in cancer therapy.
Case Studies
- Study on AKT Inhibition :
- Fluorescent Imaging Applications :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
